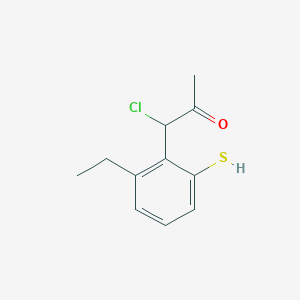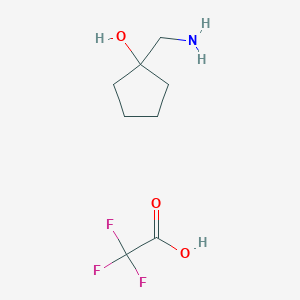
1-(AMINOMETHYL)CYCLOPENTANOL TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopentanol TFA salt is an organic compound with the chemical formula C6H13NO. It is a colorless liquid with an alcohol-like odor and is soluble in water and many organic solvents. This compound is chiral, existing in two enantiomeric forms. It is widely used in organic synthesis, serving as a solvent, intermediate, and catalyst .
Preparation Methods
1-(Aminomethyl)cyclopentanol TFA salt can be synthesized through various methods. A common synthetic route involves the reaction of cyclopentanal with aminomethylbenzene to form the corresponding ketone compound, which is then reduced to yield the desired product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopentanol TFA salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)cyclopentanol TFA salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is utilized in the synthesis of pharmaceutical drugs, including antidepressants, antiviral agents, and muscle relaxants[][4].
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentanol TFA salt involves its interaction with molecular targets through its amino and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with target molecules. The specific pathways and molecular targets depend on the context of its use, such as in drug synthesis or biochemical assays .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopentanol TFA salt can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexanol: Similar in structure but with a six-membered ring instead of a five-membered ring.
1-(Aminomethyl)cyclopentanone: Lacks the hydroxyl group present in 1-(Aminomethyl)cyclopentanol.
Properties
Molecular Formula |
C8H14F3NO3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c7-5-6(8)3-1-2-4-6;3-2(4,5)1(6)7/h8H,1-5,7H2;(H,6,7) |
InChI Key |
KIVJUPCHXSUZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



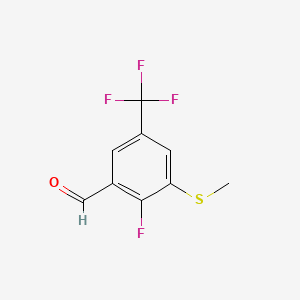
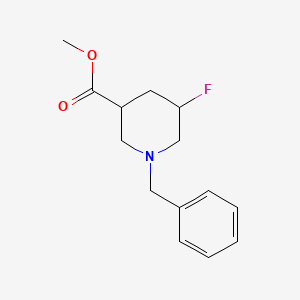
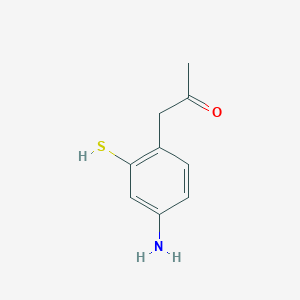

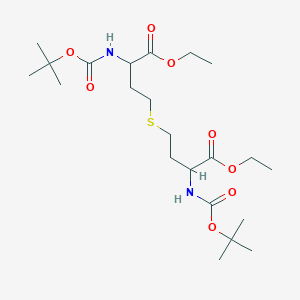

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
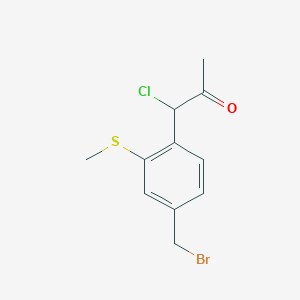


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
